A Technical Guide to tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate: A Versatile Scaffold in Modern Drug Discovery
A Technical Guide to tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate: A Versatile Scaffold in Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a key building block in medicinal chemistry. With full editorial control, this document is structured to offer a comprehensive understanding of its synthesis, properties, and applications, grounded in scientific literature and field-proven insights.
Introduction
The landscape of modern drug discovery is increasingly focused on the development of molecules with three-dimensional complexity to enhance target specificity and improve pharmacokinetic properties. In this context, rigid bicyclic scaffolds have emerged as privileged structures. Among these, the 3,9-diazabicyclo[4.2.1]nonane framework has garnered significant attention. This guide focuses on a specifically protected derivative, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate , a versatile intermediate that provides a strategic entry point for the synthesis of diverse and complex bioactive molecules. Its constrained conformation and the differential reactivity of its two nitrogen atoms make it an invaluable tool for medicinal chemists.
The primary Chemical Abstracts Service (CAS) number for the racemic form of this compound is 1251015-63-0 . It is crucial to note that the Boc-protecting group is on the nitrogen at the 9-position, distinguishing it from its isomer, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS: 286947-16-8).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. The key properties of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1251015-63-0 | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| Appearance | Solid | (for related compound) |
| Storage Temperature | 2-8°C | (for related compound) |
Asymmetric Synthesis of (1S,6R)-tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
The enantiomeric purity of drug candidates is a critical parameter. A practical and scalable asymmetric synthesis of the (1S,6R)-enantiomer of the 3,9-diazabicyclo[4.2.1]nonane core has been developed, highlighting its importance as a chiral building block. This method utilizes a crystallization-induced diastereomer transformation (CIDT) of an oxime intermediate, a powerful technique for accessing enantiomerically pure compounds.[1][2][3]
The overall synthetic strategy involves the formation of an oxime from a nortropinone derivative, followed by a stereospecific Beckmann rearrangement and subsequent reduction of the resulting lactam.[1][2][3]
Caption: Asymmetric synthesis of the (1S,6R)-enantiomer.
Detailed Experimental Protocol (Adapted from Literature)[1][2][3]
Step 1: Formation of the E-Oxime via Crystallization-Induced Diastereomer Transformation (CIDT)
The rationale behind using a chiral auxiliary like (S)-phenylethylamine is to form diastereomeric oximes that can be resolved. The CIDT process allows for the conversion of an equilibrium mixture of diastereomers into a single, less soluble diastereomer, which crystallizes out, thus driving the equilibrium and affording high diastereomeric excess.
-
A solution of the starting nortropinone derivative is treated with hydroxylamine hydrochloride and (S)-phenylethylamine in a suitable solvent system.
-
The reaction mixture is heated to allow for the formation and equilibration of the diastereomeric oximes.
-
Controlled cooling of the mixture induces the crystallization of the desired E-oxime diastereomer.
-
The crystalline product is isolated by filtration and washed to yield the highly diastereomerically pure E-oxime.
Step 2: Stereospecific Beckmann Rearrangement
The Beckmann rearrangement of the E-oxime proceeds stereospecifically to yield the corresponding bicyclic lactam. The choice of a suitable acid catalyst is critical for achieving high yield and preventing side reactions.
-
The purified E-oxime is dissolved in an appropriate solvent and treated with a Beckmann rearrangement-promoting agent (e.g., p-toluenesulfonyl chloride).
-
The reaction is monitored until completion.
-
The reaction is quenched, and the bicyclic lactam product is extracted and purified.
Step 3: Reduction of the Bicyclic Lactam
The final step involves the reduction of the lactam functionality to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.
-
A solution of the bicyclic lactam is added dropwise to a suspension of LiAlH₄ in an anhydrous ethereal solvent at a reduced temperature.
-
The reaction mixture is stirred until the reduction is complete.
-
The reaction is carefully quenched, and the crude product is worked up to isolate the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.
Applications in Drug Development
The rigid 3,9-diazabicyclo[4.2.1]nonane scaffold is a valuable component in the design of novel therapeutics due to its ability to project substituents in well-defined spatial orientations, leading to enhanced target engagement.
KRAS Inhibitors
The KRAS oncogene is a member of the Ras family of GTPases, and its mutations are prevalent in numerous cancers.[4] The development of KRAS inhibitors has been a significant challenge in oncology. A European patent describes the use of (1S,6R)-tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate as a key intermediate in the synthesis of potent KRAS inhibitors.[4] The bicyclic scaffold serves as a rigid core to which other pharmacophoric elements are attached, leading to compounds that can effectively target the KRAS protein.[4]
Caption: Role in KRAS inhibitor synthesis.
Central Nervous System (CNS) Agents
The 9-azabicyclo[4.2.1]nonane core is a key structural feature in several natural and synthetic alkaloids with activity in the central nervous system.[5] These compounds often act as nicotinic acetylcholine receptor agonists.[5] Consequently, derivatives of 3,9-diazabicyclo[4.2.1]nonane are actively being explored for the treatment of neurological disorders such as Parkinson's and Alzheimer's diseases, schizophrenia, and depression.[5] The rigid framework allows for the precise positioning of functional groups to interact with specific receptor subtypes in the brain.
Orexin Receptor Antagonists
Orexins are neuropeptides that regulate wakefulness. Orexin receptor antagonists are a class of drugs used to treat insomnia. Constrained diazepanes incorporating the 3,9-diazabicyclo[4.2.1]nonane bicyclic core have been synthesized and shown to possess sleep-promoting activity in preclinical models.[2] This highlights the potential of this scaffold in the development of novel therapies for sleep disorders.
Conclusion
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a strategically important building block in contemporary drug discovery. Its well-defined three-dimensional structure, coupled with the availability of scalable asymmetric synthetic routes, makes it an attractive scaffold for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this versatile chemical entity in their drug development endeavors.
References
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. [Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]
-
Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI. [Link]
- KRAS INHIBITORS - European Patent Office - EP 4305037 B1.
Sources
- 1. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
